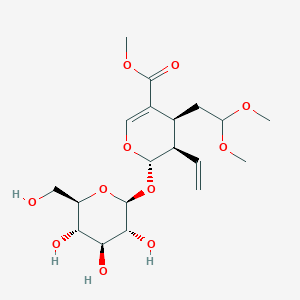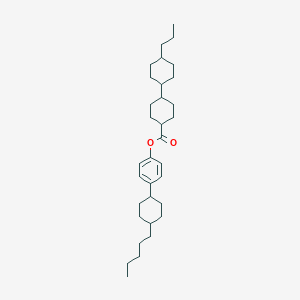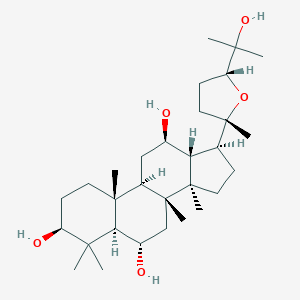![molecular formula C7H11NO5 B149854 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid CAS No. 131651-31-5](/img/structure/B149854.png)
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid, also known as MOBA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MOBA is a derivative of glutamic acid and has been found to exhibit several interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid is not fully understood. However, it has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. This inhibition leads to a decrease in oxidative stress, which is believed to be responsible for the anti-inflammatory and antioxidant properties of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid.
Biochemical and Physiological Effects:
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been found to exhibit several interesting biochemical and physiological effects. In vitro studies have shown that 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. In addition, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. In addition, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid is relatively inexpensive and can be synthesized in large quantities. However, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid also has some limitations. It is highly soluble in water, which can make it difficult to isolate and purify. In addition, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid. One area of research is the development of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the use of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid as a plant growth regulator to enhance crop yield and quality. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of glutamic acid with acetic anhydride to form N-acetylglutamic acid. This is followed by the reaction of N-acetylglutamic acid with 4-methoxybutanal to form N-acetyl-2-(4-methoxybutyl)glutamic acid. The final step involves the reaction of N-acetyl-2-(4-methoxybutyl)glutamic acid with hydroxylamine to form 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been found to enhance plant growth and yield, making it a potential candidate for use as a plant growth regulator. In food science, 2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid has been found to exhibit flavor-enhancing properties, making it a potential candidate for use as a food additive.
Eigenschaften
CAS-Nummer |
131651-31-5 |
|---|---|
Produktname |
2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
Molekularformel |
C7H11NO5 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
InChI-Schlüssel |
FKHGAFIKZYQKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C(=O)O |
Kanonische SMILES |
COC(=O)CCCNC(=O)C(=O)O |
Synonyme |
Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)

